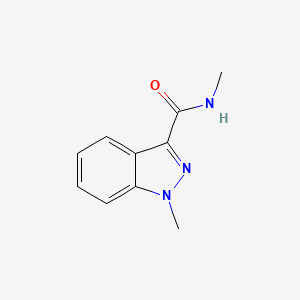

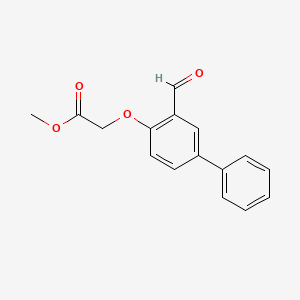

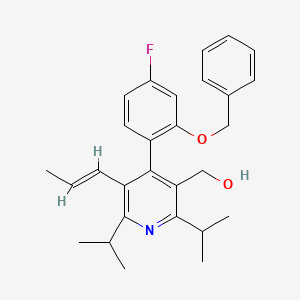

![molecular formula C13H16N2 B3126576 N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine CAS No. 335031-67-9](/img/structure/B3126576.png)

N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine

Vue d'ensemble

Description

Indole derivatives are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .

Synthesis Analysis

Indole derivatives can be synthesized through various methods. For example, one method involves N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis

Indoles are a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They are also known as 1, 3-diazole .Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Physical and Chemical Properties Analysis

Indoles are generally white or colorless solids that are highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Sigma-1 Receptor Mediated Role of DMT

Research suggests DMT, a serotonergic hallucinogen, extends beyond psychotropic effects, potentially playing a role in cellular protective mechanisms. Its endogenous ligand activity at the sigma-1 receptor might influence cellular bioenergetics and immunoregulation. This indicates a broader physiological role that could be leveraged in medical therapies (Frecska et al., 2013).

1-Methylcyclopropene in Agriculture

1-Methylcyclopropene (1-MCP) is recognized for its ethylene inhibition properties in fruits, vegetables, and floriculture crops, suggesting its role in ethylene-dependent processes such as ripening and senescence. This has implications for extending shelf life and improving post-harvest quality in agriculture, with potential applications in reducing food waste and enhancing food security (Blankenship & Dole, 2003).

Neuropharmacology of DMT

DMT's role as a potential neurotransmitter suggests its involvement in various processes within the peripheral and central nervous systems. It could serve as an experimental tool for exploring brain function and has potential clinical applications for treating anxiety and psychosis (Carbonaro & Gatch, 2016).

Phytomelatonin Research

Investigations into melatonin in plants, or phytomelatonin, suggest its antioxidant properties and role in growth promotion. Understanding melatonin's functions in plants could lead to agricultural innovations for crop protection and yield enhancement (Paredes et al., 2009).

Mécanisme D'action

Target of Action

N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine, a derivative of indole, is known to interact with various targets. Indole derivatives have been found to bind with high affinity to multiple receptors . Specifically, this compound has been designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . Therefore, the primary target of this compound is tubulin, a protein that is crucial for cell division and structure.

Mode of Action

The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, structures that are essential for cell division. By preventing the polymerization of tubulin, the compound can halt the cell cycle and inhibit cell proliferation .

Biochemical Pathways

The compound’s action on tubulin affects the cell cycle, specifically the G2/M phase . This phase is when the cell prepares for division, and disruption of this phase can lead to cell cycle arrest and apoptosis . Therefore, the compound’s action on tubulin can have downstream effects on cell proliferation and survival.

Result of Action

The compound’s inhibition of tubulin polymerization results in cell cycle arrest and apoptosis . In vitro studies have shown that the compound has antiproliferative activities against various cancer cell lines . For example, compound 7d, a derivative of this compound, demonstrated potent activities against HeLa, MCF-7, and HT-29 cancer cell lines .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(1-methylindol-2-yl)methyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-15-12(9-14-11-6-7-11)8-10-4-2-3-5-13(10)15/h2-5,8,11,14H,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZVNYRFQQSGLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1CNC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

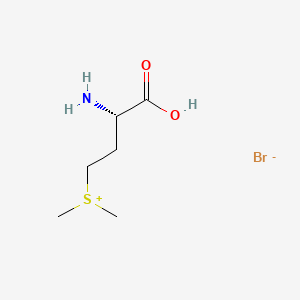

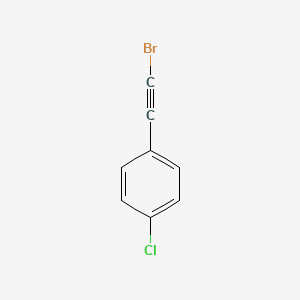

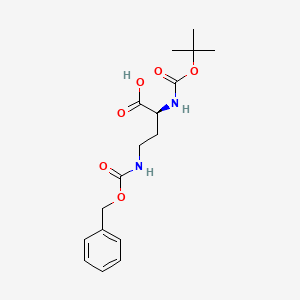

![Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-](/img/structure/B3126509.png)

![4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester](/img/structure/B3126565.png)